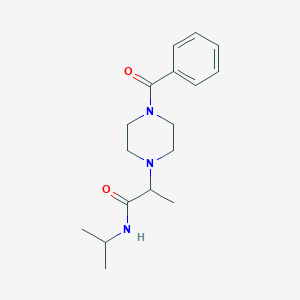![molecular formula C17H21ClN4O3S2 B256104 2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B256104.png)
2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a propylsulfanyl group and a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common method includes the reaction of 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyrimidines
科学研究应用
2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(propylsulfanyl)pyrimidine-5-amine: A related compound with similar structural features but different functional groups.
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Shares the thiazole ring structure but lacks the pyrimidine moiety.
Uniqueness
2-METHYLPROPYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a pyrimidine ring with a propylsulfanyl group and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C17H21ClN4O3S2 |
|---|---|
分子量 |
429 g/mol |
IUPAC 名称 |
2-methylpropyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H21ClN4O3S2/c1-5-6-26-16-19-7-11(18)12(21-16)14(23)22-17-20-10(4)13(27-17)15(24)25-8-9(2)3/h7,9H,5-6,8H2,1-4H3,(H,20,22,23) |
InChI 键 |
ACKJPGXHJVXHBV-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
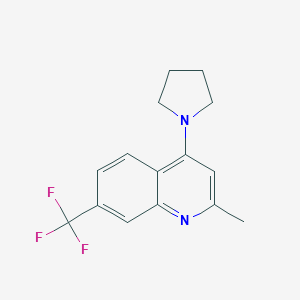
![N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide](/img/structure/B256028.png)
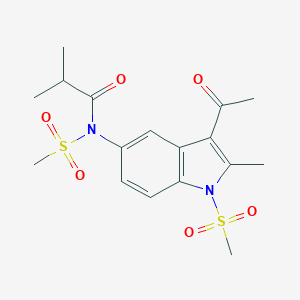
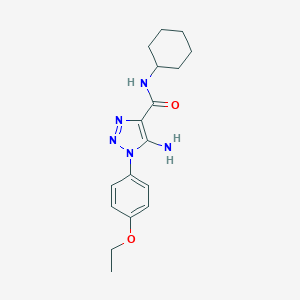
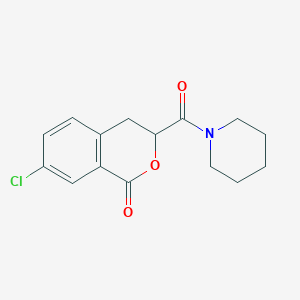
![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![5-hydroxy-4,7-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B256040.png)
![7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B256041.png)
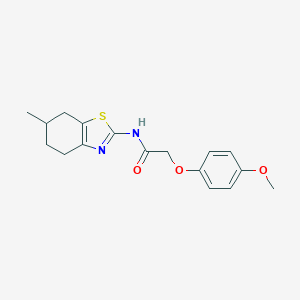
![N-{[1-(dimethylamino)cyclohexyl]methyl}thiophene-2-carboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)
